![molecular formula C36H44N2O6 B15159324 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[117003,1105,9015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core pentacyclic structure: This is achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of dioctyl groups: Dioctyl groups are added through alkylation reactions, often using octyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and dioctyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
2,4,6-trimethoxy-1,3,5-triazine: Known for its applications in agriculture and medicine.
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone:
Uniqueness
This compound stands out due to its complex structure and versatility in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further study.
特性
分子式 |
C36H44N2O6 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC名 |
2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C36H44N2O6/c1-5-7-9-11-13-15-17-37-33(39)27-19-23-24(20-28(27)34(37)40)32(44-4)26-22-30-29(21-25(26)31(23)43-3)35(41)38(36(30)42)18-16-14-12-10-8-6-2/h19-22H,5-18H2,1-4H3 |
InChIキー |
IBIPWXHTYJSRQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(=O)C2=CC3=C(C4=CC5=C(C=C4C(=C3C=C2C1=O)OC)C(=O)N(C5=O)CCCCCCCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


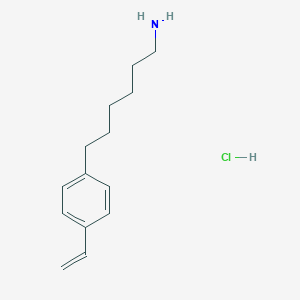
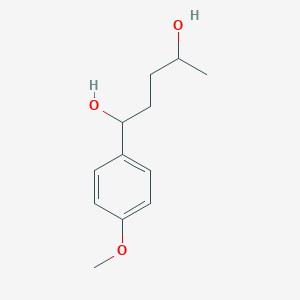
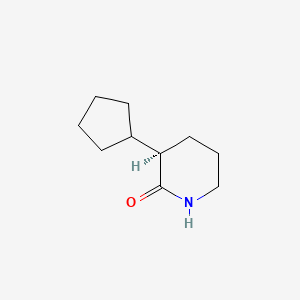
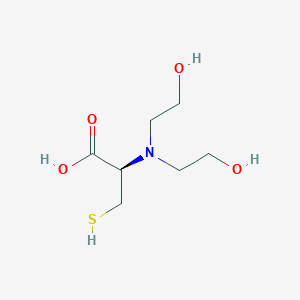
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
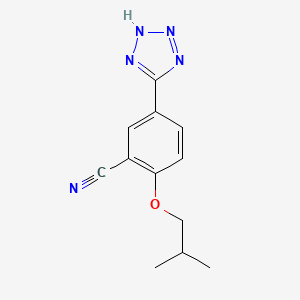
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
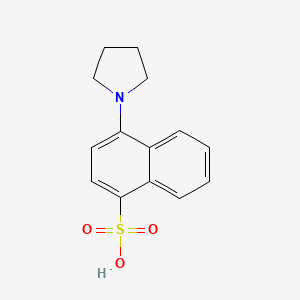
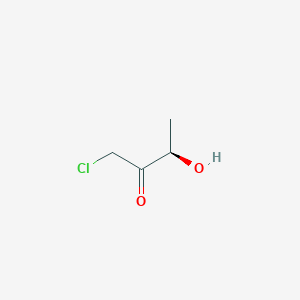
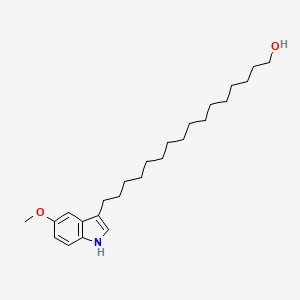
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
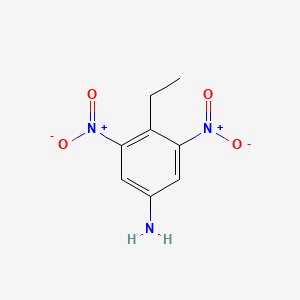
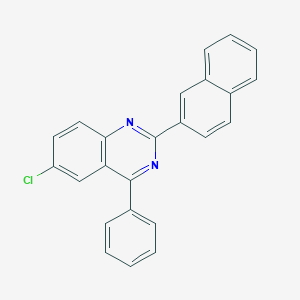
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
